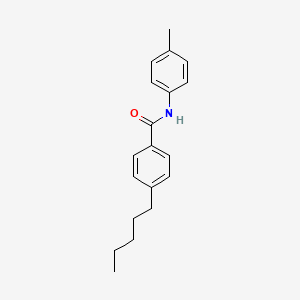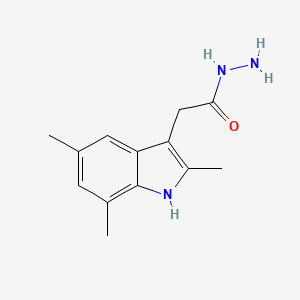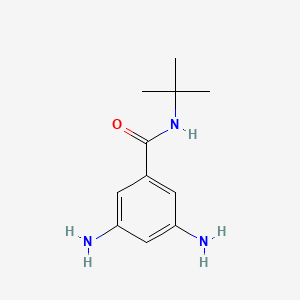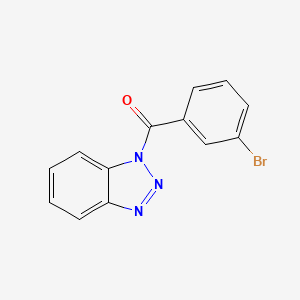
N-(4-Methylphenyl)-4-pentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-4-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-methylphenyl and a 4-pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-4-pentylbenzamide typically involves the acylation of 4-methylbenzenamine with 4-pentylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylphenyl)-4-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-4-pentylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-4-pentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenyl)benzamide: Lacks the pentyl group, making it less hydrophobic.
N-(4-Methylphenyl)-4-ethylbenzamide: Has a shorter alkyl chain, affecting its solubility and reactivity.
N-(4-Methylphenyl)-4-propylbenzamide: Similar structure but with a different alkyl chain length.
Uniqueness
N-(4-Methylphenyl)-4-pentylbenzamide is unique due to its specific combination of a 4-methylphenyl group and a 4-pentyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C19H23NO |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-4-pentylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-16-9-11-17(12-10-16)19(21)20-18-13-7-15(2)8-14-18/h7-14H,3-6H2,1-2H3,(H,20,21) |
Clave InChI |
WRNBTZAOILXRGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one](/img/structure/B12453441.png)

![[(5-Nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B12453444.png)
![N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B12453445.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B12453450.png)

![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)

![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)

![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)

![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)
